1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that features an indole core structure substituted with a methoxyethyl group and a thiazolyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide hydrochloride
- 2-(2-benzothiazolyl)acetic acid ethyl ester
- (2-methoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-[2-(1,3-thiazol-2-yl)ethyl]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-22-10-9-20-12-14(13-4-2-3-5-15(13)20)17(21)19-7-6-16-18-8-11-23-16/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,19,21) |
InChI Key |
BUGBOEUONRQWPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC=CS3 |
Origin of Product |
United States |
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